The synthesis of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reductive amination of 1-methyl-pyrrolidin-3-ylmethylamine with an appropriate aldehyde or ketone. The process can be outlined as follows:
This method allows for high yields and purity of the final product, making it suitable for both laboratory and industrial applications.
The molecular structure of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can be described in detail:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm its structure and purity .
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action for 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific biological targets. It may function as:
Understanding these interactions is crucial for evaluating its therapeutic potential and pharmacological applications.
The physical and chemical properties of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol include:
These properties are essential for determining its behavior in different environments and potential uses in formulations .
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has several scientific applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, from chemistry to pharmacology .
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol represents a structurally distinct N-substituted ethanolamine derivative characterized by a tertiary amine linkage connecting a pyrrolidine heterocycle to a hydroxyethyl moiety. Its systematic IUPAC name is 2-[(1-Methylpyrrolidin-3-yl)methylamino]ethanol, reflecting the methyl substitution on the pyrrolidine nitrogen (position 1) and the ethanolamine functionality attached via the methylene bridge at position 3. The compound is registered under CAS number 1353959-11-1 and displays the molecular formula C₁₀H₂₂N₂O (molecular weight: 186.29 g/mol) [1]. Key structural identifiers include:
CN1CC(CN(CCO)CC)CC1 (non-stereospecific) or CN1C[C@H](CN(CCO)CC)CC1 for the (S)-enantiomerSYHNFJKDIUFPOE-UHFFFAOYSA-N [6]| Property | Value |
|---|---|
| Systematic Name | 2-[(1-Methylpyrrolidin-3-yl)methylamino]ethanol |
| CAS Registry Number | 1353959-11-1 |
| Molecular Formula | C₁₀H₂₂N₂O |
| Molecular Weight | 186.29 g/mol |
| MDL Number | MFCD21094130 |
| SMILES | CN1CC(CN(CCO)CC)CC1 |
| InChIKey | SYHNFJKDIUFPOE-UHFFFAOYSA-N |
| XLogP3 (Estimated) | ~1.0 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
The molecular architecture integrates three critical pharmacophoric elements: (1) a pyrrolidine ring providing structural rigidity and basic nitrogen, (2) a tertiary amine linkage enabling hydrogen bonding and salt formation, and (3) a terminal hydroxyl group conferring hydrophilicity and H-bonding capacity [6]. Stereochemically, the chiral center at pyrrolidine C3 exists as enantiomers, with the (S)-configuration frequently exhibiting enhanced biological interactions in analogs. This compound belongs to the alkanolamine subclass of Mannich bases, characterized by the aminomethylation of secondary amines with formaldehyde—a classification supported by its retrosynthetic disconnection [5].
The synthesis of this scaffold emerged from mid-20th-century advancements in Mannich chemistry, specifically through aminomethylation reactions of N-methyl-3-aminomethylpyrrolidine with 2-chloroethanol or glycolaldehyde derivatives. Modern synthetic approaches typically employ one of two optimized routes:
A significant purification challenge involves removing trace amines, addressed through sequential acidic (5% HCl) and basic (2.5% NaOH) washes followed by reduced-pressure distillation (40°C, 100 mbar) or crystallization from methanol/acetone mixtures to attain >99% purity [6]. Historically, structural analogs like 2-[ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS not assigned, C₉H₂₀N₂O) and 2-[methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol (discontinued, C₈H₁₈N₂O) were explored as synthetic intermediates, though their commercial availability remains limited [3] [4].
| Synthetic Method | Conditions | Yield | Historical Analogs |
|---|---|---|---|
| Reductive Amination | Glycolaldehyde, NaBH₃CN, MeOH, 60°C | 65-75% | 2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol |
| Nucleophilic Displacement | 2-Chloroethanol, K₂CO₃, DMF, 80°C | 60-70% | 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol |
| Mannich Condensation | Formaldehyde, secondary amine, ethanol | ~50% | Bis-Mannich bases (e.g., C₁₃H₂₈N₂O) |
The compound's emergence parallels broader interest in pyrrolidine-ethanolamine hybrids for CNS drug design during the 1990s, though early routes suffered from racemization at C3 and required chiral resolution. Contemporary asymmetric syntheses utilize chiral auxiliaries or enantioselective reductions to access enantiopure material [6].
This heterocyclic ethanolamine serves as a versatile molecular scaffold in modern drug discovery due to its balanced lipophilicity (estimated XLogP3 ~1.0–1.2), moderate polarity, and capacity for multidirectional interactions with biological targets. Its pharmacophoric features include:
Molecular docking analyses predict moderate affinity for cytochrome P450 enzymes (particularly CYP3A4), suggesting utility in designing metabolically stable compounds or probing enzyme inhibition [6] [10]. Its integration into bifunctional degraders (PROTACs) targeting the androgen receptor exemplifies modern applications; here, the compound serves as a linker connecting E3 ligase binders to target protein ligands, leveraging its optimal spacer length (11–13 atoms between functionalities) and conformational flexibility [8]. In kinase inhibitor design, derivatives incorporating this scaffold demonstrate enhanced solubility profiles compared to non-polar analogs, as evidenced in pyrido[3,4-d]pyrimidine-based CDK4/6 inhibitors where ethanolamine-pyrrolidine linkers improved cellular permeability [9].
| Pharmacophore Element | Biological Interaction | Therapeutic Application |
|---|---|---|
| Tertiary amine | Ionic bonding to aspartate residues | GPCR ligands (e.g., neurotransmitter receptors) |
| Hydroxyl group | H-bonding to serine/histidine | Enzyme inhibition (e.g., kinases) |
| Pyrrolidine ring | Hydrophobic pocket interactions | Selectivity modulation |
| Methylene spacer | Optimal distance between pharmacophores | PROTAC design (androgen receptor degraders) |
Structure-activity relationship (SAR) studies of analogs reveal that:
As a conformationally constrained ethanolamine, this scaffold addresses the "floppy molecule" problem in lead optimization, restricting rotational freedom while maintaining ligand efficiency. Its integration into anticancer candidates leverages the Mannich base functionality, which can alkylate cellular thiols like glutathione—a mechanism exploited in tumor-selective cytotoxicity [5]. Ongoing computational studies explore its potential as a sigma receptor ligand and norepinephrine reuptake inhibitor, underscoring its versatility in CNS pharmacophore design [6].
Comprehensive Compound Listing
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 2-(Ethyl((1-methylpyrrolidin-3-yl)methyl)amino)ethanol | C₁₀H₂₂N₂O | 1353959-11-1 |
| 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol | C₁₀H₂₂N₂O | 66565637 (PubChem CID) |
| 2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol | C₈H₁₈N₂O | Discontinued |
| 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol | C₉H₂₀N₂O | 66565632 (PubChem CID) |
| 2-((3-Aminopropyl)methylamino)ethanol | C₆H₁₆N₂O | 11434970 (PubChem CID) |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6